4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
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Description
4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Biological Activity
4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a butoxy group and a tetrahydropyrano-pyrazole moiety. The molecular formula is C15H20N2O2 with a molecular weight of approximately 252.33 g/mol. The structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the tetrahydropyrano-pyrazole core and subsequent functionalization to introduce the butoxy and benzamide groups. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. A study evaluating similar pyrazole derivatives found that certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
4a | HEPG2 | 428 |
4b | MCF | 580 |
4c | NUGC | 60 |
These results suggest that modifications in the chemical structure can enhance cytotoxic effects against specific cancer types .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro, indicating a promising avenue for therapeutic development .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. It may inhibit key enzymes involved in cancer proliferation or modulate inflammatory pathways by acting on cytokine production. Further studies are needed to elucidate the precise mechanisms at play.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Inflammation Model : In animal models of inflammation, compounds structurally related to this compound significantly reduced edema and inflammatory cytokines .
Properties
IUPAC Name |
4-butoxy-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-4-10-25-15-7-5-14(6-8-15)19(23)20-12-17-16-13-24-11-9-18(16)22(2)21-17/h5-8H,3-4,9-13H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMHAYCYSLZBML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2COCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.